molecular formula C18H30N2O2 B8430549 4-Dodecyl-2-nitroaniline CAS No. 3663-32-9

4-Dodecyl-2-nitroaniline

Cat. No.: B8430549
CAS No.: 3663-32-9
M. Wt: 306.4 g/mol
InChI Key: NIVIDLVBSALQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,4-Difluorophenyl)hexylamine is a synthetic amine derivative featuring a hexylamine chain substituted with a 2,4-difluorophenyl group. This compound is part of a scaffold-hopping strategy in drug design, leveraging the 2,4-difluorophenyl moiety—a pharmacophore found in clinically significant agents like diflunisal (analgesic/anti-inflammatory) and entrectinib (anticancer) . The hexylamine chain may enhance pharmacokinetic properties, such as membrane permeability or target binding, compared to shorter alkyl chains.

Properties

CAS No.

3663-32-9

Molecular Formula

C18H30N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

4-dodecyl-2-nitroaniline

InChI

InChI=1S/C18H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17(19)18(15-16)20(21)22/h13-15H,2-12,19H2,1H3

InChI Key

NIVIDLVBSALQMX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Triazole Derivatives with 2,4-Difluorophenyl Groups

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () share the 2,4-difluorophenyl group but incorporate triazole-thione cores. Key comparisons include:

  • Structural Features : The triazole-thione scaffold introduces sulfur-based tautomerism, absent in 6-(2,4-difluorophenyl)hexylamine. IR spectra confirm the thione form via C=S stretching (1247–1255 cm⁻¹) and NH bands (3278–3414 cm⁻¹) .
  • Biological Relevance : Triazole derivatives are associated with antimicrobial and antifungal activities, whereas the hexylamine’s primary amine may favor different target interactions (e.g., enzyme inhibition via hydrogen bonding).

Fluoroquinolones (Tosufloxacin and Trovafloxacin)

Fluoroquinolones like tosufloxacin and trovafloxacin feature a 2,4-difluorophenyl group at the N-1 position of the quinolone nucleus (). Comparisons include:

  • Activity Against Bacterial Persisters: Tosufloxacin and trovafloxacin exhibit superior anti-persister activity against S. aureus compared to other fluoroquinolones, attributed to the 2,4-difluorophenyl group’s role in enhancing DNA gyrase binding .
  • Structural Divergence: The quinolone core enables intercalation into DNA, while the hexylamine chain in 6-(2,4-difluorophenyl)hexylamine may facilitate alternative mechanisms, such as membrane disruption or receptor modulation.

Antifungal Agents from Patent Literature

The European Patent Application () lists compounds like B.1.31 and B.1.32 , which combine 2,4-difluorophenyl with tetrazole and pyridyl groups. Key distinctions:

  • Structural Complexity : These agents include heterocycles (tetrazole, triazole) and fluorinated aryl ethers, enhancing binding to fungal CYP51 enzymes. In contrast, the hexylamine’s linear structure may prioritize solubility and bioavailability.

Clinically Established Difluorophenyl-Containing Drugs

  • Diflunisal : A salicylic acid derivative with 2,4-difluorophenyl substitution, used for its anti-inflammatory and analgesic effects. Unlike 6-(2,4-difluorophenyl)hexylamine, diflunisal’s carboxyl group enables cyclooxygenase (COX) inhibition .
  • Entrectinib : An anticancer agent where the 2,4-difluorophenyl group stabilizes interactions with kinase domains. The hexylamine chain in the target compound could similarly modulate kinase binding but with altered specificity.

Physicochemical and Pharmacokinetic Considerations

A comparative table highlights critical differences:

Compound Molecular Weight (g/mol) Key Functional Groups LogP (Predicted) Biological Activity Key Advantage References
6-(2,4-Difluorophenyl)hexylamine ~229.3 Primary amine, hexyl chain ~3.1 (est.) Drug design (anticancer, anti-inflammatory) Enhanced solubility vs. aromatic cores
Tosufloxacin 389.34 Quinolone, pyrrolidinyl 1.8 Antibacterial (gram-positive pathogens) High anti-persister activity
B.1.31 (Patent) ~634.5 Tetrazole, trifluoroethoxy ~4.2 Antifungal Broad-spectrum efficacy
Diflunisal 250.20 Carboxyl, difluorophenyl 4.1 Analgesic/anti-inflammatory COX-2 selectivity

Notes:

  • Synthetic Flexibility: The primary amine allows for derivatization (e.g., amide formation), whereas quinolones and triazoles require more complex syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.